molecular formula C6H8BrN B14677268 4-Methylpyridine;hydrobromide CAS No. 32353-66-5

4-Methylpyridine;hydrobromide

Cat. No.: B14677268
CAS No.: 32353-66-5
M. Wt: 174.04 g/mol
InChI Key: RYMDMIBBEDILAT-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow crystalline solid with the molecular formula C6H6BrN·HBr and a molecular weight of 252.93 g/mol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyridine;hydrobromide can be synthesized through the bromination of 4-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, this compound is produced by the bromination of 4-methylpyridine using hydrobromic acid and a suitable brominating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hydrogen Peroxide: Used for oxidation reactions.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Pyridine N-Oxides: Formed through oxidation reactions.

    Methylpyridines: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 4-Methylpyridine;hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the synthesis of various derivatives and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyridine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

32353-66-5

Molecular Formula

C6H8BrN

Molecular Weight

174.04 g/mol

IUPAC Name

4-methylpyridine;hydrobromide

InChI

InChI=1S/C6H7N.BrH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H

InChI Key

RYMDMIBBEDILAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC=C1.Br

Origin of Product

United States

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